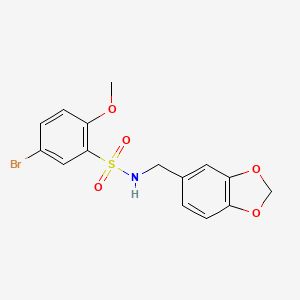![molecular formula C17H20N4 B2995489 2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850737-92-7](/img/structure/B2995489.png)
2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine (PP) family of N-heterocyclic compounds . These compounds have attracted significant attention in medicinal chemistry and material science due to their notable photophysical properties . The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The PP derivatives synthesis has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .科学的研究の応用
Chemical Synthesis and Structural Analysis
- A scalable approach utilizing flow chemistry has been applied for the convenient preparation of aminopyrazoles from commercial aryl halides, including compounds like 2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine. This method demonstrated good to excellent yields and extended toward complete flow synthesis of related compounds (Wilson et al., 2012).
- Studies on the reactivity of similar pyrazolo[1,5-a]pyrimidine derivatives have led to the synthesis of potential benzodiazepine receptor ligands, indicating the structural versatility and utility of these compounds in synthesizing various pharmacologically relevant derivatives (Bruni et al., 1994).
Biological and Pharmacological Evaluation
- Research on 2-phenylpyrazolo[1,5-a]pyrimidin-7-one derivatives has identified them as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit significant anti-inflammatory properties without the ulcerogenic activity typically associated with traditional NSAIDs. This suggests a potential for developing safer therapeutic agents for inflammation-related conditions (Auzzi et al., 1983).
- Novel N-arylpyrazole-containing enaminones were synthesized and evaluated for their antitumor and antimicrobial activities, highlighting the bioactive potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents (Riyadh, 2011).
- A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives revealed their significant anticancer and anti-5-lipoxygenase activities, further underscoring the therapeutic relevance of these compounds in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).
将来の方向性
The future directions for research into 2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine and similar compounds are likely to involve further exploration of their synthesis and functionalization . The aim is to leverage their significant photophysical properties and potential medicinal applications, such as their anticancer potential and enzymatic inhibitory activity .
作用機序
Target of Action
The primary targets of 2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine are human recombinant alkaline phosphatases . These include human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . Alkaline phosphatases play a crucial role in a variety of biological functions, including bone mineralization and the regulation of phosphate and calcium homeostasis .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have significant impacts in medicinal chemistry . They have been shown to have anticancer potential and enzymatic inhibitory activity . The compound likely interacts with its targets, the alkaline phosphatases, leading to changes in their activity and thus influencing the biological processes they are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those regulated by alkaline phosphatases. These enzymes are involved in a variety of biochemical pathways, including those related to bone mineralization and the regulation of phosphate and calcium homeostasis . The compound’s interaction with these enzymes could potentially affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with alkaline phosphatases . By influencing the activity of these enzymes, the compound could potentially affect a variety of cellular processes, including those related to bone mineralization and the regulation of phosphate and calcium homeostasis .
特性
IUPAC Name |
2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-4-10-18-15-11-12(2)19-17-16(13(3)20-21(15)17)14-8-6-5-7-9-14/h5-9,11,18H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFGOYDCWVDXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)
![(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2995417.png)
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)
![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)

![3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2995427.png)